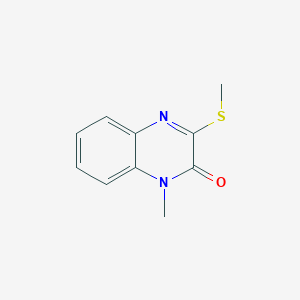
1-methyl-3-(methylthio)quinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(methylthio)quinoxalin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the quinoxaline family and is known for its unique chemical structure, which makes it an attractive target for drug discovery.
Mécanisme D'action
The exact mechanism of action of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-3-(methylthio)quinoxalin-2(1H)-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to exhibit antifungal and antibacterial properties by inhibiting the growth and proliferation of these microorganisms. Furthermore, this compound has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-methyl-3-(methylthio)quinoxalin-2(1H)-one in lab experiments include its unique chemical structure, which makes it an attractive target for drug discovery. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various diseases.
However, there are also limitations associated with the use of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on 1-methyl-3-(methylthio)quinoxalin-2(1H)-one. One potential area of focus is the development of novel drugs based on this compound that could be used in the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for drug development. Finally, researchers could explore the potential use of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-methyl-3-(methylthio)quinoxalin-2(1H)-one involves the condensation of 2-aminomethylbenzimidazole with methylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is then followed by the cyclization of the resulting intermediate to form the final product.
Applications De Recherche Scientifique
1-methyl-3-(methylthio)quinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. Several studies have also suggested that this compound may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-methyl-3-methylsulfanylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12-8-6-4-3-5-7(8)11-9(14-2)10(12)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBQKPKIIPHBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6033537.png)

![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-fluoro-3-[2-(2-hydroxyethoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B6033567.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B6033573.png)
![ethyl [1-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6033583.png)
![ethyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6033590.png)
![3-methoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6033598.png)
